molecular formula C34H42N2O16 B15292652 4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic Acid Methyl Ester

4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic Acid Methyl Ester

Cat. No.: B15292652
M. Wt: 734.7 g/mol
InChI Key: GJGDIRLUTJXWBX-UQAODVFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic Acid Methyl Ester is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methyl group, and a methylsulfonyl group attached to a benzoic acid methyl ester core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic Acid Methyl Ester typically involves multiple steps. One common method includes the chlorination of 2-methyl-5-(methylsulfonyl)-benzoic acid, followed by esterification to form the methyl ester. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products

    Oxidation: 4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic acid.

    Reduction: 2-Methyl-5-(methylsulfonyl)-benzoic acid methyl ester.

    Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: Lacks the methylsulfonyl group.

    2-Methyl-5-(methylsulfonyl)-benzoic acid: Lacks the chloro group.

    4-Chloro-5-methylsulfonylbenzoic acid: Similar structure but different substitution pattern.

Uniqueness

4-Chloro-2-methyl-5-(methylsulfonyl)-benzoic Acid Methyl Ester is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C34H42N2O16

Molecular Weight

734.7 g/mol

IUPAC Name

[(6S)-5-acetamido-6-[(3R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C34H42N2O16/c1-15-10-28(43)50-25-11-22(8-9-24(15)25)48-34-30(36-17(3)38)32(47-21(7)42)31(27(51-34)14-45-19(5)40)52-33-29(35-16(2)37)26(46-20(6)41)12-23(49-33)13-44-18(4)39/h8-11,23,26-27,29-34H,12-14H2,1-7H3,(H,35,37)(H,36,38)/t23?,26?,27?,29?,30?,31-,32?,33-,34+/m0/s1

InChI Key

GJGDIRLUTJXWBX-UQAODVFGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C)O[C@H]4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.